tert-butyl 6-chloro-7-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 6-chloro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chloro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a tetrahydroisoquinoline core, followed by chlorination and hydroxylation steps. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This approach enhances the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chloro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a dechlorinated or fully hydrogenated compound. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 6-chloro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 6-chloro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline: Lacks the tert-butyl ester group.
tert-butyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the hydroxyl group.
tert-butyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Lacks the chlorine atom.
Uniqueness
Tert-butyl 6-chloro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18ClNO3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 6-chloro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18ClNO3/c1-14(2,3)19-13(18)16-5-4-9-6-11(15)12(17)7-10(9)8-16/h6-7,17H,4-5,8H2,1-3H3 |
InChI Key |
JWAVRBHEOHZJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)O)Cl |
Origin of Product |
United States |
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